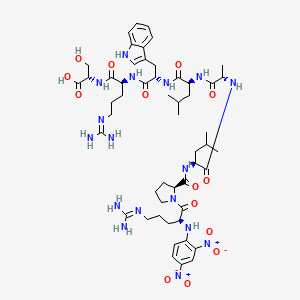

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Dnp-RPLALWRS (sel de trifluoroacétate) est un substrat fluorogène pour la métalloprotéinase matricielle-7. Ce composé est utilisé pour quantifier l'activité de la métalloprotéinase matricielle-7 en mesurant la fluorescence du tryptophane qui est désamortie après hydrolyse peptidique, ce qui élimine le groupe dinitrophénol N-terminal .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dnp-RPLALWRS implique le couplage séquentiel des acides aminés pour former la chaîne peptidique. Le processus commence généralement par la protection des groupes fonctionnels pour prévenir les réactions indésirables. Les acides aminés sont ensuite couplés à l'aide de réactifs tels que la dicyclohexylcarbodiimide et l'hydroxybenzotriazole. Le groupe dinitrophénol est introduit à l'extrémité N du peptide, et le sel de trifluoroacétate est formé en traitant le peptide avec de l'acide trifluoroacétique .

Méthodes de production industrielle

La production industrielle de Dnp-RPLALWRS suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour rationaliser le processus. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance pour garantir une grande pureté et une qualité élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le Dnp-RPLALWRS subit des réactions d'hydrolyse, en particulier l'hydrolyse de liaison peptidique catalysée par la métalloprotéinase matricielle-7. Cette réaction entraîne l'élimination du groupe dinitrophénol N-terminal, ce qui conduit à la désamortie de la fluorescence du tryptophane .

Réactifs et conditions courants

La réaction d'hydrolyse nécessite généralement la présence de métalloprotéinase matricielle-7 et se produit dans des conditions physiologiques. La réaction peut être surveillée en mesurant l'augmentation de la fluorescence du tryptophane .

Principaux produits formés

Le principal produit formé par l'hydrolyse du Dnp-RPLALWRS est le fragment peptidique sans le groupe dinitrophénol. Ce fragment peut être analysé plus en détail pour étudier l'activité de la métalloprotéinase matricielle-7 .

Applications De Recherche Scientifique

Le Dnp-RPLALWRS est largement utilisé dans la recherche scientifique pour étudier l'activité de la métalloprotéinase matricielle-7. Il est utilisé dans divers domaines, notamment :

Chimie : Pour étudier la cinétique enzymatique et le mécanisme de l'hydrolyse des liaisons peptidiques.

Biologie : Pour étudier le rôle de la métalloprotéinase matricielle-7 dans les processus biologiques tels que le remodelage des tissus et les métastases cancéreuses.

Médecine : Pour développer des tests diagnostiques pour les maladies associées à une activité anormale de la métalloprotéinase matricielle-7.

Industrie : Pour cribler les inhibiteurs de la métalloprotéinase matricielle-7, qui peuvent être des agents thérapeutiques potentiels

Mécanisme d'action

Le Dnp-RPLALWRS exerce ses effets en servant de substrat à la métalloprotéinase matricielle-7. L'enzyme catalyse l'hydrolyse de la liaison peptidique, en éliminant le groupe dinitrophénol N-terminal. Cette réaction désamortie la fluorescence du tryptophane, permettant la quantification de l'activité de la métalloprotéinase matricielle-7. La cible moléculaire du Dnp-RPLALWRS est le site actif de la métalloprotéinase matricielle-7, où la réaction d'hydrolyse se produit .

Mécanisme D'action

Dnp-RPLALWRS exerts its effects by serving as a substrate for matrix metalloproteinase-7. The enzyme catalyzes the hydrolysis of the peptide bond, removing the N-terminal dinitrophenol group. This reaction unquenches the tryptophan fluorescence, allowing for the quantification of matrix metalloproteinase-7 activity. The molecular target of Dnp-RPLALWRS is the active site of matrix metalloproteinase-7, where the hydrolysis reaction occurs .

Comparaison Avec Des Composés Similaires

Le Dnp-RPLALWRS est unique en raison de son utilisation spécifique comme substrat fluorogène pour la métalloprotéinase matricielle-7. Des composés similaires comprennent d'autres substrats fluorogènes pour différentes métalloprotéinases matricielles, telles que :

Dnp-RPLALWRS (sel de trifluoroacétate) : Spécifique à la métalloprotéinase matricielle-7.

Dnp-RPLALWRS (sel d'acétate) : Utilisé pour d'autres métalloprotéinases matricielles.

Dnp-RPLALWRS (sel de chlorhydrate) : Utilisé pour différents dosages enzymatiques

Ces composés diffèrent par leur spécificité pour différentes enzymes et leurs applications dans divers domaines de recherche.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMMYMULJJAFN-VMTJQXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1164.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE](/img/structure/B575023.png)